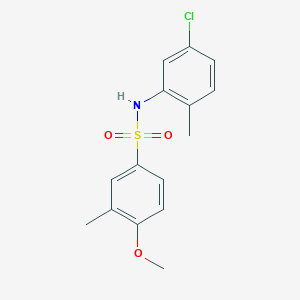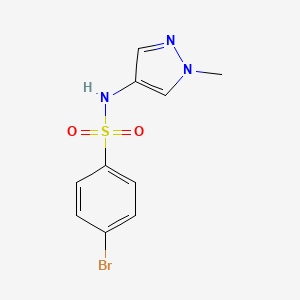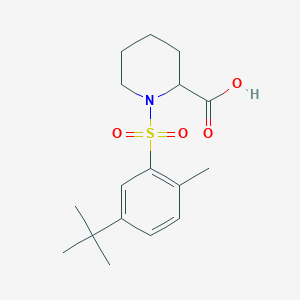
N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide, also known as DI-DMA, is a chemical compound with potential applications in scientific research. It is a small molecule that has been found to have a unique mechanism of action, making it a promising candidate for further study. In
Mecanismo De Acción
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide involves its interaction with the Kv4.3 channel in neurons. This channel plays a critical role in regulating the excitability of neurons by controlling the flow of potassium ions across the cell membrane. N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide has been shown to selectively bind to a specific site on the Kv4.3 channel, leading to a decrease in its activity and an increase in the excitability of neurons.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects in both in vitro and in vivo experiments. In vitro studies have demonstrated that N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide increases the firing rate of neurons and enhances synaptic transmission. In vivo studies have shown that N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide can induce seizures in animal models, indicating its potential as an anticonvulsant agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide is its selectivity for the Kv4.3 channel, which allows for the targeted manipulation of neuronal excitability. However, one limitation of N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide is its potential toxicity, which can limit its use in certain experiments. Additionally, the effects of N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide on other ion channels and neurotransmitter systems have not been fully characterized, which may limit its broader applicability in neuroscience research.
Direcciones Futuras
There are several potential future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide. One area of interest is the development of more potent and selective Kv4.3 inhibitors based on the structure of N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide. Another area of research is the characterization of the effects of N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide on other ion channels and neurotransmitter systems, which could provide insights into its broader mechanisms of action. Additionally, the therapeutic potential of N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide in neurological disorders such as epilepsy warrants further investigation.
Métodos De Síntesis
N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide can be synthesized in a few steps from commercially available starting materials. The synthesis involves the reaction of 2,3-dihydro-1H-inden-5-amine with 3-bromo-6-(dimethylamino)pyridine-2-carboxylic acid, followed by the addition of triethylamine and acetic anhydride. The resulting product is then purified by column chromatography to yield N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide as a white solid with a high degree of purity.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to selectively inhibit the activity of a specific type of potassium channel in neurons, known as the Kv4.3 channel. This inhibition leads to an increase in the excitability of neurons, which has been shown to have therapeutic potential in certain neurological disorders, such as epilepsy.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-20(2)16-9-7-14(11-18-16)17(21)19-15-8-6-12-4-3-5-13(12)10-15/h6-11H,3-5H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCAJSZNFUIMBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=O)NC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7499252.png)

![N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(2-propan-2-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7499258.png)
![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(1-morpholin-4-ylcyclohexyl)methyl]propanamide](/img/structure/B7499270.png)




![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7499304.png)
![1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole](/img/structure/B7499308.png)

![N'-[(E)-(2-chloroquinolin-3-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B7499348.png)

![N-[1-(5-chloro-1,3-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499351.png)